molecular formula C10H14N2O2 B1338843 Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS No. 90905-54-7

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Cat. No.: B1338843
CAS No.: 90905-54-7
M. Wt: 194.23 g/mol
InChI Key: JLNRQWMYAYZEMG-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylpyrimidine-5-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 2,4-dimethylpyrimidine-5-carboxylate: Lacks one methyl group, which may affect its reactivity and biological activity.

    Ethyl 2,6-dimethylpyrimidine-5-carboxylate: Similar structure but different substitution pattern, leading to variations in chemical properties.

    Ethyl 4,6-dimethylpyrimidine-5-carboxylate: Another isomer with distinct chemical behavior.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRQWMYAYZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527350
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-54-7
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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